气孢霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aerosporin, also known as Polymyxin B, is an antibiotic that is used to treat a wide variety of infections in the body . It is used for infections in the urinary tract, brain, and blood . It’s infused through the veins (IV) by a healthcare provider . It is also used to treat infections caused by susceptible strains of Pseudomonas aeruginosa .

Synthesis Analysis

Polymyxins, including Aerosporin, are a family of chemically distinct antibiotics produced by the widely distributed Gram-positive spore-forming soil bacterium Paenibacillus polymyxa . They were first identified in the 1940s . Polymyxin A was originally named Aerosporin .

Molecular Structure Analysis

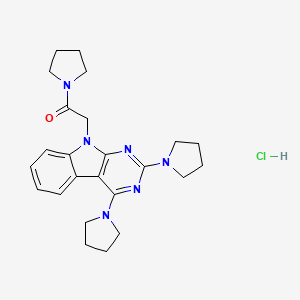

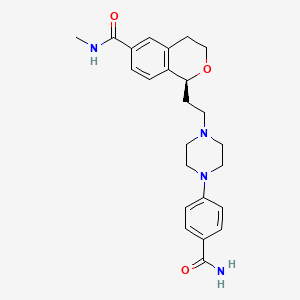

Polymyxins are cationic decapeptides, consisting of a cyclic heptapeptide linked to a linear tripeptide side chain acylated at the N terminus by a fatty acid tail .

Chemical Reactions Analysis

Polymyxins, including Aerosporin, have a cationic detergent action on cell membranes .

Physical And Chemical Properties Analysis

Polymyxin B is 79% to 92% bound to proteins . It is soluble in water at a concentration of 20 mg/mL .

科学研究应用

Treatment of Multi-Drug Resistant Infections

Aerosporin is a last-resort antibiotic used to treat serious infections caused by MDR pathogens like Pseudomonas aeruginosa , Acinetobacter baumannii , and Klebsiella pneumoniae . Its ability to disrupt the bacterial outer membrane makes it one of the few effective treatments against these formidable bacteria.

Mechanisms of Antibacterial Activity

Research into Aerosporin’s mechanisms of action has revealed its interaction with the Gram-negative outer membranes and lipopolysaccharide structure . This interaction leads to increased membrane permeability and bacterial cell death, making it a subject of intense study to understand antibiotic action and resistance.

Understanding Antibiotic Resistance

The rise of resistance to Aerosporin has prompted genetic and epidemiological studies to understand how bacteria develop immunity to this powerful antibiotic. These studies are crucial for developing strategies to overcome resistance and extend the efficacy of existing antibiotics .

Pharmacological Enhancements

Ongoing research aims to improve the pharmacological properties of Aerosporin to reduce its toxicity while maintaining or enhancing its antibacterial efficacy. Modifications to its chemical structure are being explored to achieve these goals .

Synergistic Therapies

Aerosporin is often used in combination with other antibiotics to create a synergistic effect that enhances bacterial eradication. Studies are focused on finding the most effective combinations and dosing regimens to treat MDR infections .

Nanotechnology Applications

The incorporation of Aerosporin into nanocarriers is being explored to target drug-resistant bacteria more effectively. This approach could potentially reduce the systemic toxicity of the drug and provide a targeted delivery system to infected sites .

作用机制

Aerosporin, also known as Polymyxin A, is a nonribosomal lipopeptide antibiotic produced by the Gram-positive bacterium Paenibacillus polymyxa . It was discovered in the 1940s and is known for its potent activity against Gram-negative bacteria .

Target of Action

The primary target of Aerosporin is lipid A, a component of the lipopolysaccharide (LPS) layer that decorates the cell surface of Gram-negative bacteria . This specificity towards Gram-negative bacteria is due to Aerosporin’s ability to target lipid A .

Mode of Action

Aerosporin exerts its bactericidal effects through membrane disruption . The alpha and gamma diaminobutyric acid of a positively charged Aerosporin forms an electrostatic interaction with the phosphate groups of a negatively charged lipid A on the outer membrane of a Gram-negative bacterium . This interaction alters the bacterial outer membrane permeability .

Biochemical Pathways

The interaction between Aerosporin and lipid A disrupts the integrity of the bacterial outer membrane, leading to leakage of intracellular contents and ultimately cell death . The detailed molecular and chemical interactions that Aerosporin has with Gram-negative outer membranes and lipopolysaccharide structure are still under investigation .

安全和危害

未来方向

Given the increasing incidence of bacterial resistance in the clinic, there has been a re-evaluation of ‘old’ antibiotics, in particular the polymyxins, which retain activity against many multidrug-resistant (MDR) Gram-negative organisms . As a consequence, polymyxin B and colistin (polymyxin E) are now used as the last therapeutic option for infections caused by ‘superbugs’ such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .

属性

IUPAC Name |

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMDLUQUEXNBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H100N16O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1301.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5702105 | |

CAS RN |

1405-20-5 |

Source

|

| Record name | Polymyxin B sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polymyxin B, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

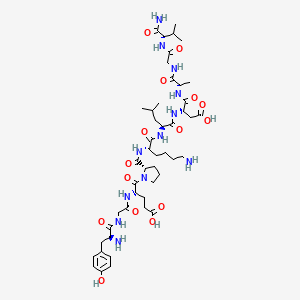

![(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide](/img/structure/B1678909.png)

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)